![molecular formula C21H29N3O5S B2429223 2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049389-05-0](/img/structure/B2429223.png)
2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, also known as ALKS 5461, is a novel drug candidate that has been developed for the treatment of depression. This compound is a combination of two known drugs, buprenorphine and samidorphan, which work together to target the opioid system in the brain.
Scientific Research Applications
- DMPEA-SO has been studied for its antibacterial properties. Researchers have synthesized and characterized this compound, exploring its potential as an antibacterial agent .
- DMPEA-SO’s structural features may make it an interesting candidate for further study in neuroprotection or neurodegenerative diseases .
- While DMPEA-SO’s psychoactivity remains speculative, it could be explored for potential recreational use or as a research tool .
- Researchers might investigate DMPEA-SO as a scaffold for designing novel drug candidates in various therapeutic areas .
Antibacterial Activity
Neurological Disorders
Psychoactive Properties
Drug Development
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, potentially contributing to its biological activity.
Mode of Action
The exact mode of action of the compound is currently unknown. The compound’s unique chemical structure and properties suggest that it may interact with its targets in a specific manner
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds among similar molecules
Result of Action
properties
IUPAC Name |
2,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S/c1-27-18-6-4-17(5-7-18)24-14-12-23(13-15-24)11-10-22-30(25,26)21-16-19(28-2)8-9-20(21)29-3/h4-9,16,22H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAOIKLDLPMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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